molecular formula C14H16BrNO3 B2517536 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide CAS No. 478064-51-6

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide

Cat. No.: B2517536
CAS No.: 478064-51-6
M. Wt: 326.19
InChI Key: XLGGCNDCXXEAPM-SNAWJCMRSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a brominated benzodioxole ring and a propenamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide typically involves the following steps:

    Formation of Propenamide: The propenamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Coupling Reaction: The brominated benzodioxole and the propenamide can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide
  • (E)-3-(6-fluoro-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide

Uniqueness

The presence of the bromine atom in (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could make it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-butan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-3-9(2)16-14(17)5-4-10-6-12-13(7-11(10)15)19-8-18-12/h4-7,9H,3,8H2,1-2H3,(H,16,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGCNDCXXEAPM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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